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Compound of Interest

Compound Name: 2-Bromo-5-methylanisole

Cat. No.: B1279017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 1-bromo-2-methoxy-4-methylbenzene (also known as 2-bromo-5-

methoxytoluene), with the CAS Number 95740-49-1. This document is intended to be a

valuable resource for researchers and scientists engaged in synthetic chemistry, drug

discovery, and materials science, offering key data for the identification and characterization of

this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-bromo-2-

methoxy-4-methylbenzene. It is important to note that while experimental Infrared (IR) and

Mass Spectrometry (MS) data are available, experimental ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data were not found in a

comprehensive search of publicly available databases. The experimental protocols provided

below outline the standard procedures for acquiring such data.

Infrared (IR) Spectroscopy
Table 1: Key Infrared Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2950-3000 Medium
C-H stretch (aromatic and

methyl)

1595 Strong C=C stretch (aromatic ring)

1480 Strong C=C stretch (aromatic ring)

1230 Strong
C-O stretch (asymmetric, aryl

ether)

1040 Strong
C-O stretch (symmetric, aryl

ether)

800-880 Strong
C-H bend (out-of-plane,

substituted benzene)

600-700 Medium C-Br stretch

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

200 100 [M]⁺ (⁷⁹Br)

202 97 [M]⁺ (⁸¹Br)

185 80 [M-CH₃]⁺

157 40 [M-CH₃-CO]⁺

107 30 [M-Br-CO]⁺

77 25 [C₆H₅]⁺

Data sourced from the NIST Chemistry WebBook, based on Electron Ionization (EI) Mass

Spectrometry.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques. These

protocols are generalized for a compound of this nature and can be adapted for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental data for 1-bromo-2-methoxy-4-methylbenzene is not readily available, the

following protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Weigh approximately 10-20 mg of 1-bromo-2-methoxy-4-methylbenzene for ¹H NMR, and

50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the

final volume is sufficient to cover the detector region of the spectrometer's probe.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Tune and match the probe to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds. A sufficient number of scans (typically 8-16) should be averaged to obtain a

good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(typically 128-1024 or more) and a longer relaxation delay (2-5 seconds) are generally

required.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 1-bromo-2-methoxy-4-methylbenzene directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (Thin Film):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

acetone).
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Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the prepared sample (ATR unit or salt plate) in the sample compartment of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample holder (or clean salt plate) to

subtract atmospheric and solvent absorptions.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

Process the spectrum to identify the characteristic absorption bands.

Correlate the observed bands with known vibrational frequencies of functional groups to

confirm the molecular structure.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile and thermally stable compound like 1-bromo-2-methoxy-4-methylbenzene,

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) to a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized

and separated on the GC column before entering the mass spectrometer.

Ionization:
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Electron Ionization (EI) is a common method for this type of molecule. In the ion source,

the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Analysis:

A detector records the abundance of each ion at a specific m/z.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺) to determine the molecular weight. The isotopic

pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular

ion peaks separated by 2 m/z units.

Analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a dilute solution of 1-bromo-2-methoxy-4-methylbenzene in a UV-transparent

solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴

to 10⁻⁵ M.

Prepare a blank solution using the same solvent.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the blank solvent and another with the sample solution.

Place the cuvettes in the respective reference and sample holders.
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Record the absorption spectrum over a specific wavelength range, typically 200-400 nm

for aromatic compounds.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using

the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is

the path length of the cuvette.

The position and intensity of the absorption bands provide information about the electronic

transitions within the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 1-bromo-2-methoxy-4-methylbenzene.
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Caption: Workflow for the spectroscopic analysis of 1-bromo-2-methoxy-4-methylbenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-bromo-2-methoxy-4-
methylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279017#spectroscopic-data-for-1-bromo-2-
methoxy-4-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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